Cas no 1804404-77-0 (Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)

Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate
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- インチ: 1S/C10H6F3NO3/c1-17-9(16)5-2-6(4-14)8(15)7(3-5)10(11,12)13/h2-3,15H,1H3
- InChIKey: OUPLUOZWHJLRTM-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C#N)C=C(C(=O)OC)C=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 346
- XLogP3: 2.6
- トポロジー分子極性表面積: 70.3
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015012530-500mg |
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |
1804404-77-0 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015012530-250mg |
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |
1804404-77-0 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015012530-1g |
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate |
1804404-77-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoateに関する追加情報
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate: A Comprehensive Overview
Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate, also known by its CAS number 1804404-77-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 3-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 5-position. These substituents impart distinctive chemical properties, making it an intriguing subject for both academic research and industrial applications.
The synthesis of Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. One notable approach involves the use of advanced catalytic systems and precise control over reaction conditions. For instance, researchers have employed palladium-catalyzed coupling reactions to introduce the trifluoromethyl group efficiently. This method not only improves the overall process but also aligns with green chemistry principles by minimizing waste and reducing energy consumption.
The chemical properties of Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate are heavily influenced by its functional groups. The cyano group is known for its electron-withdrawing nature, which increases the acidity of the hydroxyl group at the 4-position. This makes the compound highly reactive in certain chemical transformations, such as nucleophilic substitutions and condensation reactions. Additionally, the trifluoromethyl group contributes to the compound's stability under thermal and oxidative conditions, making it suitable for high-temperature applications.
Recent research has highlighted the potential of Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate in drug discovery and materials science. In drug development, its unique structure has shown promise as a lead compound for designing bioactive molecules targeting specific receptors. For instance, studies have demonstrated its ability to modulate enzyme activity, suggesting potential applications in anti-inflammatory and anti-cancer therapies.
In materials science, this compound has been explored as a precursor for advanced polymers and coatings. Its ability to form stable cross-links under UV irradiation makes it an ideal candidate for developing high-performance materials with excellent mechanical and thermal properties. Furthermore, its fluorinated substituent enhances resistance to environmental degradation, which is crucial for outdoor applications.
Another area of interest is its role in analytical chemistry. The compound's distinct UV absorption characteristics make it a valuable standard for calibrating spectroscopic instruments. Researchers have also utilized it as a reference material in chromatographic separations due to its well-defined retention behavior.
Looking ahead, ongoing studies aim to further elucidate the electronic properties of Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate using computational modeling techniques. By understanding its electronic structure at a molecular level, scientists hope to design derivatives with tailored functionalities for specific applications.
In conclusion, Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.
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